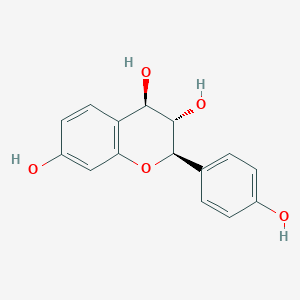
Trans-2-hydroxycyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-hydroxycyclopropane-1-carboxylic acid is a non-natural compound with an intriguing three-membered cyclopropane ring Its chemical structure consists of a cyclopropane ring attached to a carboxylic acid group and a hydroxyl group The trans configuration indicates that the hydroxyl and carboxylic acid substituents are on opposite sides of the cyclopropane ring
準備方法
Synthetic Routes:: Several synthetic routes exist for trans-2-hydroxycyclopropane-1-carboxylic acid. One common approach involves the cyclization of an appropriate precursor, such as an alkene or an alkyne, followed by hydroxylation at the cyclopropane ring. The choice of starting material and reaction conditions can vary, but the goal is to form the cyclopropane ring while maintaining the desired stereochemistry.
Industrial Production:: While not widely produced industrially, this compound can be synthesized on a laboratory scale. Researchers continue to explore efficient and scalable methods for its production.
化学反応の分析
Reactions::
Hydroxylation: The hydroxyl group in trans-2-hydroxycyclopropane-1-carboxylic acid makes it susceptible to hydroxylation reactions. These reactions introduce additional hydroxyl groups or modify existing ones.
Acid-Base Reactions: As a carboxylic acid, it can participate in acid-base reactions, forming salts or esters.
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions, leading to various products.
- Hydroxylation: Typically performed using strong oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
- Acid-Base Reactions: Reaction with bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid).
- Ring-Opening: Requires nucleophiles (e.g., amines) or strong acids.
科学的研究の応用
Medicinal Chemistry: Researchers explore its use as a scaffold for drug design due to its unique structure.
Biological Studies: It may serve as a probe for investigating enzyme mechanisms or protein-ligand interactions.
Chemical Biology: Understanding its reactivity can shed light on cyclopropane-containing natural products.
作用機序
The exact mechanism of action for trans-2-hydroxycyclopropane-1-carboxylic acid remains an active area of research. It likely interacts with enzymes or receptors due to its structural features.
類似化合物との比較
While trans-2-hydroxycyclopropane-1-carboxylic acid is relatively unique, similar compounds include other cyclopropane derivatives, such as trans-2-phenylcyclopropane-1-carboxylic acid . These compounds share the strained cyclopropane ring but differ in their substituents and applications.
特性
分子式 |
C4H6O3 |
|---|---|
分子量 |
102.09 g/mol |
IUPAC名 |
(1R,2R)-2-hydroxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7)/t2-,3-/m1/s1 |
InChIキー |
SHFNREFETDKOIF-PWNYCUMCSA-N |
異性体SMILES |
C1[C@H]([C@@H]1O)C(=O)O |
正規SMILES |
C1C(C1O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)

![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)
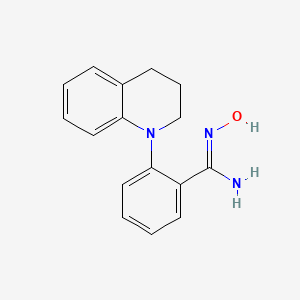
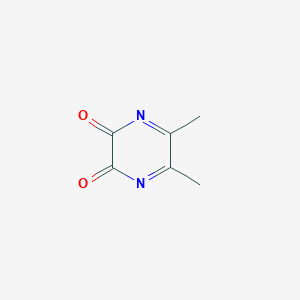

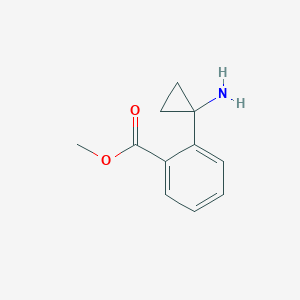
![4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)
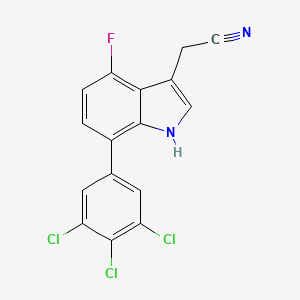

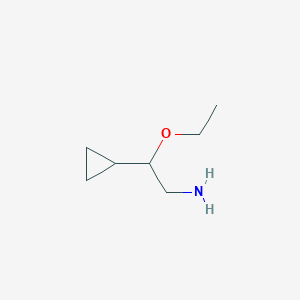
![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)
